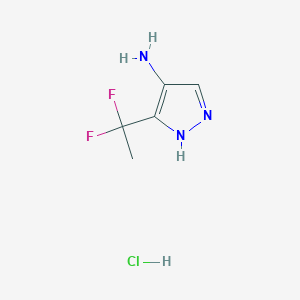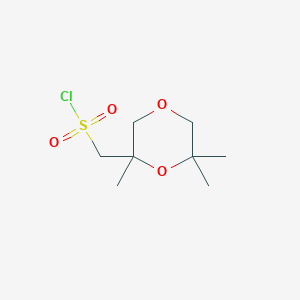
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO4S It is a derivative of 1,4-dioxane, featuring a methanesulfonyl chloride group attached to the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,6,6-trimethyl-1,4-dioxane with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Wissenschaftliche Forschungsanwendungen
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various substrates. This reactivity is utilized in modifying molecules and creating new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride: Similar in structure but with different methyl group positioning.
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: Another derivative with a different functional group.
Uniqueness
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H15ClO4S |
|---|---|
Molekulargewicht |
242.72 g/mol |
IUPAC-Name |
(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c1-7(2)4-12-5-8(3,13-7)6-14(9,10)11/h4-6H2,1-3H3 |
InChI-Schlüssel |
GMDXSYBLEHLEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC(O1)(C)CS(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


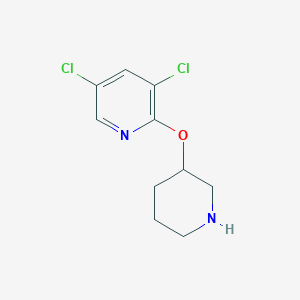

amino}acetic acid hydrochloride](/img/structure/B13520029.png)


![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)
![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
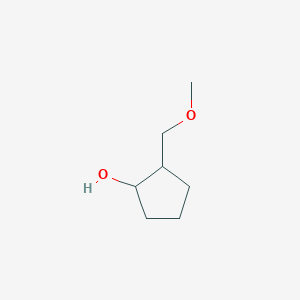

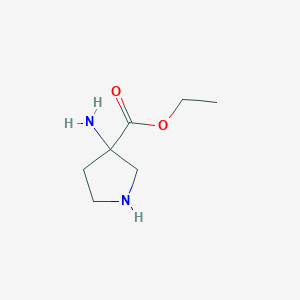
![Imidazo[1,2-a][1,3,5]triazin-2-amine](/img/structure/B13520076.png)

